Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-
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Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound , the synthesis might involve:
Step 1: Condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Step 2: Cyclization of the imine intermediate with o-phenylenediamine under acidic conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include:
Catalytic hydrogenation: to reduce any unwanted by-products.
Recrystallization: to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines, halogenated quinoxalines.
Scientific Research Applications
Quinoxaline derivatives, including 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline, have various scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their antimicrobial and antiviral properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer and neurological disorders.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of quinoxaline derivatives often involves:
Molecular Targets: Binding to DNA or proteins, disrupting their normal function.
Pathways Involved: Inhibition of enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, used as a reference for comparing derivatives.
2,3-Diphenylquinoxaline: Another derivative with different substituents on the quinoxaline core.
2-(3-Chlorophenyl)quinoxaline: A simpler derivative with only one substituent.
Uniqueness
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline: is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
CAS No. |
649739-83-3 |
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Molecular Formula |
C22H17ClN2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C22H17ClN2/c1-15-9-11-16(12-10-15)13-21-22(17-5-4-6-18(23)14-17)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3 |
InChI Key |
ZVKMKCJLHCYIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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